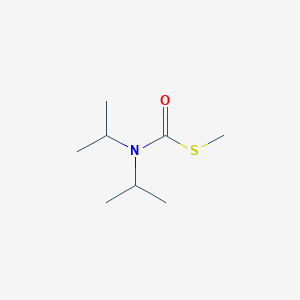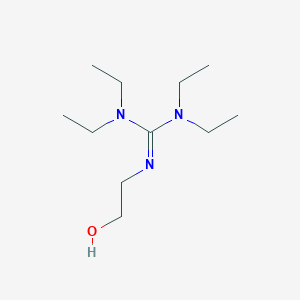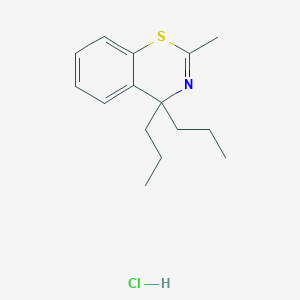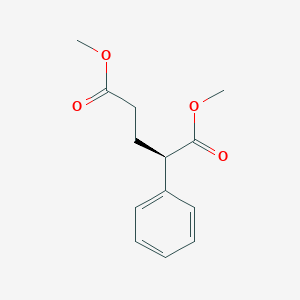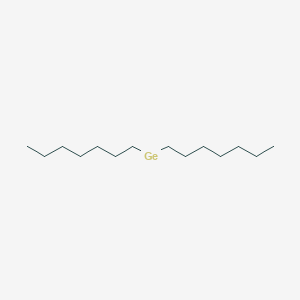
Diheptylgermanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diheptylgermanium is an organogermanium compound that features a germanium atom bonded to two heptyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diheptylgermanium typically involves the reaction of germanium tetrachloride with heptylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:
GeCl4+2C7H15MgBr→Ge(C7H15)2+2MgBrCl
The reaction is carried out under an inert atmosphere to prevent the hydrolysis of germanium tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Diheptylgermanium can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium dioxide and heptane.
Reduction: Reduction reactions can convert this compound to germane derivatives.
Substitution: Substitution reactions can replace the heptyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organolithium or organomagnesium reagents are commonly employed.
Major Products Formed
Oxidation: Germanium dioxide and heptane.
Reduction: Germane derivatives.
Substitution: Various organogermanium compounds with different alkyl or aryl groups.
科学的研究の応用
Diheptylgermanium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of diheptylgermanium involves its interaction with cellular components and molecular targets. It can modulate various biochemical pathways, including those involved in inflammation and immune response. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to these processes.
類似化合物との比較
Similar Compounds
- Tetramethylgermanium
- Tetraethylgermanium
- Triphenylgermanium chloride
Comparison
Diheptylgermanium is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and biological activity. Compared to tetramethylgermanium and tetraethylgermanium, this compound has different physical and chemical properties that make it suitable for specific applications.
Conclusion
This compound is a versatile organogermanium compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable compound for further research and development.
特性
CAS番号 |
57539-74-9 |
|---|---|
分子式 |
C14H30Ge |
分子量 |
271.02 g/mol |
InChI |
InChI=1S/C14H30Ge/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
InChIキー |
DVOLCKCCYOKXRI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC[Ge]CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
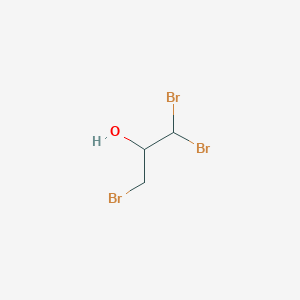
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
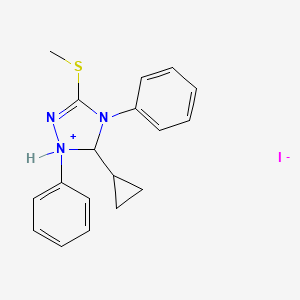
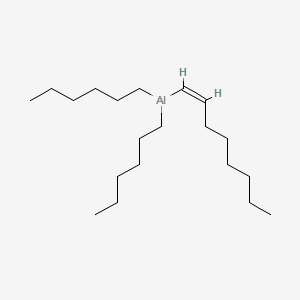
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
